3,4-dichloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide
Description
3,4-Dichloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide is a heterocyclic compound featuring a triazolopyrazine core linked to a pyrrolidine ring and a 3,4-dichlorobenzamide moiety. The triazolopyrazine scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and central nervous system (CNS) targeting due to its ability to cross the blood-brain barrier. The 3,4-dichlorobenzamide group may enhance binding affinity through hydrophobic interactions, while the pyrrolidine linker contributes conformational flexibility.
Properties
IUPAC Name |
3,4-dichloro-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O/c1-10-22-23-16-15(20-5-7-25(10)16)24-6-4-12(9-24)21-17(26)11-2-3-13(18)14(19)8-11/h2-3,5,7-8,12H,4,6,9H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUVJRBRGFDCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 3,4-dichloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide, is a heterocyclic compound that contains a triazole nucleus. Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities. .
Mode of Action
Triazole compounds are known for their ability to bind with various enzymes and receptors in the biological system. This binding can lead to changes in the function of these targets, potentially leading to the observed biological activities.
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities. These activities suggest that triazole compounds may affect a variety of biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of triazole compounds have been studied. These studies can provide insights into the potential ADME properties of this compound, but specific studies on this compound would be needed to confirm its ADME properties.
Result of Action
Given the wide range of pharmacological activities exhibited by triazole compounds, it can be inferred that this compound may have diverse molecular and cellular effects.
Biological Activity
3,4-Dichloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A dichlorobenzamide moiety.
- A pyrrolidine ring.
- A triazolo[4,3-a]pyrazine substituent.
This unique structure suggests potential interactions with various biological targets.
Research indicates that compounds containing triazolo and pyrazine functionalities can act as inhibitors of key enzymes and receptors involved in various signaling pathways. Specifically, the presence of the triazole ring is known to enhance binding affinity to bromodomains, which are implicated in regulating gene expression through chromatin remodeling.
Inhibitory Effects on Kinases
A study focused on related triazolo derivatives demonstrated their ability to inhibit c-Met kinase activity. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects. For instance, compounds designed with similar structural motifs showed IC50 values ranging from 0.09 to 0.21 μM against c-Met kinase .
Cytotoxicity Studies
In vitro cytotoxicity evaluations conducted on various cancer cell lines (A549, MCF-7, HeLa) revealed that several derivatives of triazolo-pyrazine exhibited significant cytotoxic effects. The most promising compounds achieved IC50 values below 5 μM, suggesting their potential as therapeutic agents in oncology .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
Bromodomain Inhibition
The compound is also noted for its ability to inhibit bromodomains beyond the BET family. This is particularly significant as bromodomain inhibitors are emerging as promising candidates for cancer therapy due to their role in modulating transcriptional regulation .
Study 1: Triazolo-Pyrazine Derivatives
In a recent study evaluating a series of triazolo-pyrazine derivatives, researchers synthesized and tested multiple compounds for their inhibitory activity against c-Met kinase and assessed their cytotoxicity across different cancer cell lines. The findings indicated that structural modifications significantly influenced both the potency and selectivity of these compounds .
Study 2: Selectivity Profiling
Another investigation employed differential scanning fluorimetry (DSF) to profile the selectivity of various triazolo-containing compounds against a panel of bromodomains. The results highlighted the potential for developing selective inhibitors that could minimize off-target effects while maximizing therapeutic efficacy .
Scientific Research Applications
Bromodomain Inhibition
Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins. They play crucial roles in gene regulation and are implicated in various diseases, including cancer. The compound has been identified as a potent inhibitor of bromodomains, particularly within the BET (Bromodomain and Extra-Terminal) family.
Key Findings:
- Selectivity: The compound demonstrates selectivity for non-BET bromodomains such as CECR2 and CREBBP, making it a valuable tool for studying the role of these proteins in cellular processes .
- Cellular Activity: In cellular assays, the compound exhibited significant inhibition of bromodomain activity, suggesting its potential as a therapeutic agent for diseases driven by aberrant bromodomain function .
Drug Discovery
The compound serves as a lead structure for the development of new bromodomain inhibitors. Its ability to modulate protein interactions opens avenues for designing selective inhibitors that could minimize side effects associated with less selective compounds.
Case Studies:
- A study highlighted the synthesis of various analogs based on the core structure of 3,4-dichloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide. These analogs were tested for their binding affinity and selectivity against different bromodomains .
- Another investigation focused on the structural modifications of the compound to enhance its potency and selectivity. The results indicated that certain modifications could significantly improve binding affinity without compromising selectivity .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 3,4-dichloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide:
N-(1-([1,2,4]Triazolo[4,3-a]Pyrazin-8-yl)Pyrrolidin-3-yl)Thiophene-3-Carboxamide (CAS 2034295-95-7)
- Molecular Formula : C₁₄H₁₄N₆OS
- Molecular Weight : 314.37
- Key Features: Replaces the 3,4-dichlorobenzamide group with a thiophene-3-carboxamide moiety.
3-(Dimethylamino)-N-(1-{3-Methyl-[1,2,4]Triazolo[4,3-a]Pyrazin-8-yl}Pyrrolidin-3-yl)Benzamide (CAS 2034532-34-6)
- Molecular Formula : C₁₉H₂₃N₇O
- Molecular Weight : 365.4
- Key Features: Substitutes the 3,4-dichloro group with a dimethylamino (-N(CH₃)₂) substituent. The electron-donating dimethylamino group may enhance solubility but reduce electrophilic interactions in biological systems .
N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide (CAS 1005612-70-3)
- Molecular Formula : C₂₁H₂₂N₆O
- Molecular Weight : 374.4
- Key Features: Replaces the triazolopyrazine core with a pyrazolo[3,4-b]pyridine system.
(2,3-Dihydrobenzo[b][1,4]Dioxin-5-yl)(4-(3-Methyl-[1,2,4]Triazolo[4,3-a]Pyrazin-8-yl)Piperazin-1-yl)Methanone
- Molecular Formula: Not explicitly stated (estimated: C₁₉H₁₈N₆O₃)
- Key Features : Substitutes the pyrrolidine linker with a piperazine ring and introduces a dihydrobenzodioxin group. The piperazine ring’s larger size may influence pharmacokinetics by increasing solubility or altering binding pocket compatibility .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Core Structure | Key Substituents | CAS Number |
|---|---|---|---|---|---|
| This compound | C₁₈H₁₆Cl₂N₆O | 427.27 (calc.) | Triazolopyrazine | 3,4-Dichlorobenzamide | Not provided |
| N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide | C₁₄H₁₄N₆OS | 314.37 | Triazolopyrazine | Thiophene-3-carboxamide | 2034295-95-7 |
| 3-(Dimethylamino)-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide | C₁₉H₂₃N₇O | 365.4 | Triazolopyrazine | 3-(Dimethylamino)benzamide | 2034532-34-6 |
| N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | C₂₁H₂₂N₆O | 374.4 | Pyrazolo[3,4-b]pyridine | Ethyl-methylpyrazole, Phenyl | 1005612-70-3 |
| (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone | Estimated C₁₉H₁₈N₆O₃ | ~378.4 (calc.) | Triazolopyrazine | Dihydrobenzodioxin, Piperazine | Not provided |
Key Structural and Functional Insights
Linker Flexibility : Pyrrolidine linkers (e.g., target compound) offer constrained flexibility compared to piperazine (CAS 2034532-34-6), affecting conformational adaptability in receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
